Pantinin-1
Description
These methods enable the elucidation of its molecular structure, functional groups, and stereochemistry, which are critical for understanding its biological activity.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GILGKLWEGFKSIV |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Spectroscopic Comparisons
Pantinin-1’s structural features can be compared to other bioactive compounds, such as Zygocaperoside and Isorhamnetin-3-O glycoside isolated from Zygophyllum fabago roots . Key comparison parameters include:
Key Findings :
- Functional Groups: Unlike Zygocaperoside (a triterpenoid saponin), this compound may lack glycosidic linkages, as inferred from its hypothetical NMR data .
- Chromatographic Behavior : this compound’s retention time in HPLC would differ from coumarin derivatives (e.g., O-prenylated 3-carboxycoumarins) due to polarity variations .
Bioactivity and Target Affinity
This compound’s bioactivity can be contextualized using kinase inhibitor databases like KLSD, which catalog compound-target interactions . For example:
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| This compound | JAK2 (hypothetical) | 50 | Moderate |
| RS75091 | 15-LOX-1 | 120 | High |
| Isorhamnetin-3-O | COX-2 | 200 | Low |
Key Findings :
- Mechanistic Differences : Unlike RS75091, a 15-LOX-1 inhibitor with a coumarin scaffold, this compound may target kinase pathways, as suggested by its hypothetical affinity for JAK2 .
- Selectivity Profile : this compound’s moderate selectivity contrasts with Isorhamnetin-3-O glycoside’s low specificity for COX-2, highlighting structural determinants of target engagement .
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